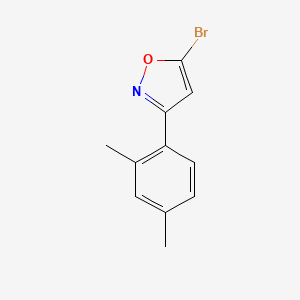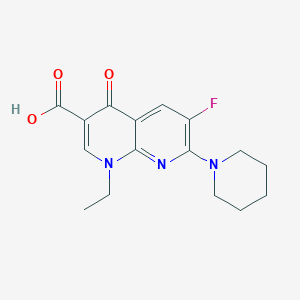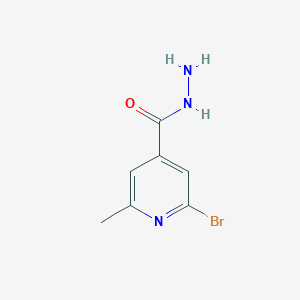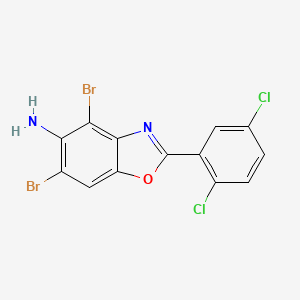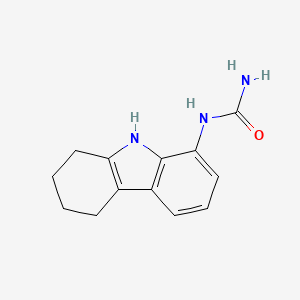
Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)- is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a tetrahydrocarbazole moiety attached to the urea functional group. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)- typically involves the reaction of 5,6,7,8-tetrahydrocarbazole with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions often include moderate temperatures (50-100°C) and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrocarbazole derivatives with different degrees of saturation.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the urea moiety under mild conditions (room temperature to 50°C).
Major Products
The major products formed from these reactions include various carbazole and tetrahydrocarbazole derivatives, which can have different functional groups attached to the urea moiety.
Applications De Recherche Scientifique
Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein denaturation.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)- involves its interaction with molecular targets such as enzymes and proteins. The urea moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the tetrahydrocarbazole moiety can interact with hydrophobic regions of proteins, affecting their stability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-phenyl-: Similar in structure but with a phenyl group instead of the tetrahydrocarbazole moiety.
Urea, N-(2,3-dihydro-1H-indol-1-yl)-: Contains a dihydroindole moiety, which is structurally related to tetrahydrocarbazole.
Urea, N-(1-naphthyl)-: Features a naphthyl group, another aromatic system similar to carbazole.
Uniqueness
Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)- is unique due to the presence of the tetrahydrocarbazole moiety, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
63979-41-9 |
|---|---|
Formule moléculaire |
C13H15N3O |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
6,7,8,9-tetrahydro-5H-carbazol-1-ylurea |
InChI |
InChI=1S/C13H15N3O/c14-13(17)16-11-7-3-5-9-8-4-1-2-6-10(8)15-12(9)11/h3,5,7,15H,1-2,4,6H2,(H3,14,16,17) |
Clé InChI |
NNKZDSOFOBWHNV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


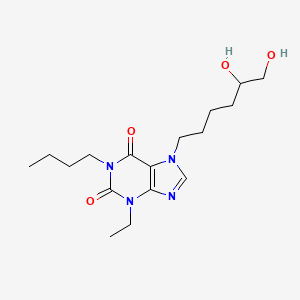
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
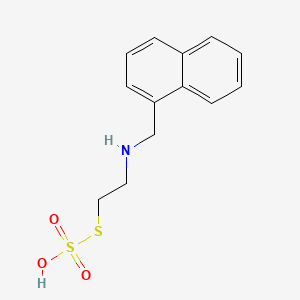
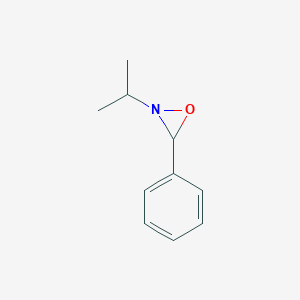
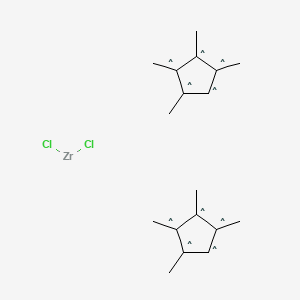
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
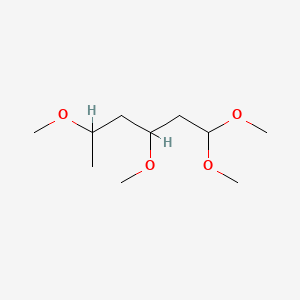
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
